N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a methoxyethyl group, a methylthio group, and an oxalamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The methoxyethyl group can be synthesized from ethylene oxide and methanol, while the methylthio group can be introduced using methyl mercaptan. The oxalamide moiety is usually formed through the reaction of oxalic acid with an amine.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a precursor for bioactive molecules.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may interact with biological targets, leading to therapeutic effects.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the biological context and the specific application.
Comparison with Similar Compounds
N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide is structurally similar to other oxalamides and thioethers.
Other compounds with similar functional groups include N1-(2-methoxyethyl)ethane-1,2-diamine and N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)ethanamide.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-17-7-6-13-11(15)12(16)14-9-4-3-5-10(8-9)18-2/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGHRYGFVOUYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC(=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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